molecular formula C10H11BrClNO B2566117 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide CAS No. 103040-17-1

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide

Cat. No.: B2566117
CAS No.: 103040-17-1
M. Wt: 276.56
InChI Key: IQIUTHVCKHKVKK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a bromine atom at the second position of the propanamide backbone and a 2-chloro-6-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 275.54 g/mol. The compound’s structural features—specifically the electron-withdrawing chlorine and steric methyl group on the phenyl ring—influence its reactivity, solubility, and applications in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical development .

Properties

IUPAC Name

2-bromo-N-(2-chloro-6-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIUTHVCKHKVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its bromine and chlorine substituents facilitate various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
  • Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
  • Oxidation Reactions: Oxidative processes can yield carboxylic acids or other derivatives.

Biological Research

In biological studies, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is utilized to investigate protein interactions and functions. Its ability to form hydrogen bonds with biological molecules makes it a useful tool in proteomics research.

Pharmaceutical Development

The compound shows promise in pharmaceutical applications due to its potential as an active pharmaceutical ingredient (API). Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Case Study 1: Organic Synthesis

In a recent study, researchers synthesized a series of compounds derived from 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide to evaluate their reactivity in nucleophilic substitution reactions. The results indicated that the bromine substituent significantly enhanced the reactivity compared to similar compounds lacking halogen atoms.

A study investigated the effects of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide on specific protein targets involved in cancer cell proliferation. The compound demonstrated significant binding affinity, suggesting potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular formulas, substituent configurations, and applications:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide Not Provided C₁₀H₁₀BrClNO 2-Cl, 6-Me 275.54 Pharmaceutical synthesis
2-Bromo-N-(2-methylphenyl)propanamide 19397-79-6 C₁₀H₁₁BrNO 2-Me 241.10 Agrochemical intermediates
N-(4-Bromophenyl)-2-chloropropanamide 21262-08-8 C₉H₉BrClNO 4-Br (phenyl), 2-Cl (propanamide) 262.53 Material science research
2-Bromo-N-(2-ethyl-6-methylphenyl)propanamide CID 4392336 C₁₂H₁₆BrNO 2-Et, 6-Me 270.16 Organic synthesis
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide 127091-53-6 C₁₀H₁₀BrClNO 3-Cl, 2-Me 276.56 Specialty chemical synthesis

Key Comparative Insights

Reactivity and Electronic Effects
  • Bromine vs. Chlorine Substitution : The bromine atom on the propanamide backbone (target compound) enhances electrophilicity compared to analogs like N-(4-Bromophenyl)-2-chloropropanamide (), where chlorine replaces bromine. Bromine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitution reactions, making the target compound more reactive in coupling reactions .
  • In contrast, the 2-ethyl-6-methylphenyl group () increases lipophilicity, favoring hydrophobic interactions in agrochemical applications . Meta vs.
Physical Properties
  • Melting Points and Solubility : The target compound’s chlorine and methyl groups likely elevate its melting point compared to 2-Bromo-N-(2-methylphenyl)propanamide (), which lacks a chlorine atom. The ethyl group in ’s analog may lower crystallinity due to increased molecular flexibility .

Research Findings and Case Studies

Reactivity in Coupling Reactions

A study () demonstrated that 2-bromo-N-(4-chlorophenyl)acetamide undergoes efficient coupling with triazinoindole derivatives under mild conditions. By analogy, the target compound’s bromine atom is expected to exhibit similar reactivity, enabling applications in synthesizing heterocyclic compounds for drug discovery .

Crystallographic Stability

highlights that halogen positioning (e.g., bromine and chlorine in ortho positions) influences crystal packing and stability. The target compound’s 2-chloro-6-methylphenyl group may promote dense crystal lattices, enhancing shelf-life compared to analogs with para-substituted halogens .

Commercial Availability and Handling

notes that 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide (an acetamide analog) is discontinued, suggesting stability or handling challenges. The propanamide version (target compound) may offer improved stability due to its longer carbon chain .

Biological Activity

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is C10H12BrClNC_{10}H_{12}BrClN with a molecular weight of approximately 242.57 g/mol. Its structure includes a bromine atom, a chlorine atom, and a propanamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected organisms are summarized in Table 1.

Microorganism MIC (mg/mL)
Escherichia coli0.125
Staphylococcus aureus0.250
Candida albicans0.0625

These results suggest that the compound is particularly effective against Candida albicans, indicating its potential as an antifungal agent .

The mechanism by which 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This may be attributed to the compound's ability to bind to specific enzymes or receptors involved in these processes .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various brominated compounds, including 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide. The study found that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multidrug-resistant strains .

Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that it inhibited fungal growth significantly at low concentrations, suggesting its utility in treating fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide, it is beneficial to compare it with structurally similar compounds:

Compound Activity Type MIC (mg/mL)
2-Bromo-N-(2-chloro-6-methylphenyl)propanamideAntimicrobial0.0625
N-(4-bromophenyl)propanamideAntimicrobial0.125
N-(3-chlorophenyl)propanamideAntimicrobial0.250

This table illustrates that while other compounds exhibit antimicrobial properties, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide shows superior efficacy against certain pathogens .

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